(3-Bromopropyl)(methyl)amine hydrobromide

Description

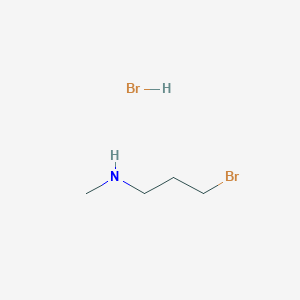

(3-Bromopropyl)(methyl)amine hydrobromide (CAS: 5845-30-7) is a tertiary ammonium salt with the molecular formula C₅H₁₃Br₂N and a molecular weight of 246.97 g/mol . Structurally, it consists of a 3-bromopropyl chain attached to a dimethylamine group, stabilized by a hydrobromide counterion. This compound is utilized in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-bromo-N-methylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARMQLAGTBFTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60035-88-3 | |

| Record name | (3-bromopropyl)(methyl)amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from 3-Bromopropylamine Derivatives

The compound (3-bromopropyl)(methyl)amine hydrobromide can be synthesized starting from 3-bromopropylamine hydrobromide or its N-methylated analog. This approach involves the methylation of 3-bromopropylamine or direct isolation of the hydrobromide salt form.

- Raw Materials : 3-bromopropylamine hydrobromide or (3-bromopropyl)(N-methyl)amine hydrobromide

- Reaction Conditions : Typically conducted under protective atmospheres such as argon or nitrogen to prevent oxidation and moisture interference.

- Process : The methylation can be achieved by reaction with methylating agents under controlled conditions, followed by isolation of the hydrobromide salt. Alternatively, the hydrobromide salt can be directly used as a starting material for further reactions.

This method is referenced in patent literature where the hydrobromide salt is used as a key intermediate in the synthesis of drug molecules such as desmethyl olopatadine.

Reaction with Triphenylphosphine to Form Phosphonium Intermediates

A significant synthetic route involving this compound is its reaction with triphenylphosphine to form phosphonium salts, which are intermediates in complex drug synthesis.

- Reaction : this compound reacts with triphenylphosphine in a molar ratio of approximately 1:1.1 to 1:2.3.

- Conditions : The reaction is performed under an inert atmosphere (argon or nitrogen) with heating and stirring.

- Workup : After reaction completion, the mixture undergoes vacuum distillation, aqueous extraction, neutralization with alkaline solutions, drying, and recrystallization to isolate the phosphonium salt as a white solid.

- Advantages : This method reduces the use of hazardous metal reducing agents in subsequent steps and improves overall safety and efficiency.

Microwave-Assisted Rapid Synthesis

A novel and rapid method for preparing (3-bromopropyl)triphenylphosphonium bromide, a related compound, has been reported using microwave irradiation, which can be adapted for the preparation of this compound derivatives.

- Procedure : Microwave irradiation of 1,3-dibromopropane with triphenylphosphine at a 1:1 ratio for only 2 minutes in solvents like xylene or toluene, or even solvent-free conditions.

- Yield : High yields between 81% and 93% are obtained, with improved purity compared to conventional heating methods.

- Benefits : This method significantly reduces reaction time from hours to minutes, simplifies workup, and is more environmentally friendly due to reduced solvent use and energy consumption.

- Analytical Verification : Products are confirmed by melting point, ^1H-NMR, ^13C-NMR, ^31P-NMR, and mass spectrometry, ensuring high reliability of the method.

Alternative Synthetic Routes and Challenges

Other literature reports the use of 3-bromopropylamine hydrobromide in multi-step syntheses involving benzylation and Schiff base formation. These routes often require careful control of reaction conditions to avoid side reactions such as demethylation or oxidation and may involve reagents like thionyl chloride or aluminum chloride for further transformations.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct methylation/hydrobromide isolation | 3-bromopropylamine hydrobromide or N-methyl derivative | Protective atmosphere (Ar/N2), controlled methylation | Hours (varies) | Not specified | Straightforward, key intermediate | Requires methylating agents, careful control |

| Reaction with triphenylphosphine | This compound + triphenylphosphine | Inert atmosphere, heating, stirring | Several hours | Not specified | Reduces hazardous reagents in later steps | Multi-step workup needed |

| Microwave-assisted synthesis | 1,3-dibromopropane + triphenylphosphine | Microwave irradiation, 450 W, 2 min | 2 minutes | 81–93 | Rapid, high yield, eco-friendly | Requires microwave equipment |

| Multi-step benzylation and Schiff base routes | 3-bromopropylamine hydrobromide + other reagents | Multiple reagents, controlled steps | Multiple steps, hours | Variable | Enables complex molecule synthesis | Low reproducibility, side reactions |

Detailed Research Findings

- The use of this compound as an intermediate in pharmaceutical synthesis has been optimized by controlling the molar ratios and reaction atmospheres to maximize yield and minimize hazardous reagent use.

- Microwave-assisted synthesis represents a breakthrough in the rapid preparation of related phosphonium salts, which can be adapted for derivatives of this compound, offering significant time savings and environmental benefits.

- Analytical techniques such as NMR (^1H, ^13C, ^31P) and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds, ensuring reproducibility and quality control in research and industrial settings.

- Challenges in multi-step syntheses involving 3-bromopropylamine hydrobromide include competing side reactions and low yields, highlighting the importance of method selection based on the target application.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(methyl)amine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azidopropyl(methyl)amine, while oxidation with hydrogen peroxide produces the corresponding amine oxide.

Scientific Research Applications

(3-Bromopropyl)(methyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(methyl)amine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Key Observations :

- Tertiary vs. Primary Amines : The tertiary amines (e.g., (3-bromopropyl)(methyl)amine HBr) exhibit higher lipophilicity than primary amines (e.g., 3-bromopropylamine HBr), influencing their solubility and membrane permeability .

- Bis-Substituted Derivatives: Bis(3-bromopropyl)amine HBr has two bromopropyl groups, increasing steric hindrance and molecular weight, which may reduce reactivity in alkylation reactions compared to mono-substituted analogs .

Reactivity Differences :

Key Insights :

- Substituent Impact : The tertiary amine structure in (3-bromopropyl)(methyl)amine HBr may enhance CNS activity compared to primary ammonium analogs like 3-bromopropyl ammonium bromide, which showed analgesic effects but lower lipophilicity .

Biological Activity

(3-Bromopropyl)(methyl)amine hydrobromide is an organic compound with potential biological activity that has been explored in various contexts, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₄H₁₀Br₂N

Molecular Weight: Approximately 232.94 g/mol

Structure: The compound features a three-carbon propyl chain with a bromine atom at the third carbon, attached to a methylamine group. It typically exists as a hydrobromide salt, enhancing its solubility in various solvents.

The precise mechanism of action for this compound remains largely unexplored. However, its structure suggests potential interactions with biomolecules such as enzymes and receptors. The presence of the bromine atom may facilitate nucleophilic substitution reactions, allowing for modifications that could influence biological activity.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Case Study: Antiproliferative Activity

A study aimed at evaluating the antiproliferative effects of structurally related compounds highlighted the potential of this compound as a candidate for further investigation. The study utilized the National Cancer Institute’s Developmental Therapeutics Assay (NCI-60), testing various concentrations against human tumor cell lines. Although specific data on this compound were not available, related compounds demonstrated significant activity, suggesting potential pathways for future research .

Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential therapeutic properties | Unknown; possible enzyme/receptor interactions |

| 3-Chloropropyl(methyl)amine | Antimicrobial | Inhibition of bacterial growth |

| N,N-Dimethylpropylamine | Neurotransmitter modulation | Interaction with neurotransmitter receptors |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Bromopropyl)(methyl)amine hydrobromide, and what critical reaction parameters should be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of methylamine with 3-bromopropyl derivatives. A typical procedure involves refluxing methylamine with 3-bromopropyl bromide in ethanol, followed by hydrobromide salt formation. Critical parameters include stoichiometric control of the amine-to-alkylating agent ratio (1:1.5 molar ratio), reaction duration (5–6 hours under reflux), and neutralization with hydrobromic acid for salt precipitation. Triethylamine (TEA) is often used to scavenge HBr, improving yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR : -NMR should show signals for the methyl group (δ ~2.3 ppm, singlet) and bromopropyl chain (δ ~3.4 ppm for Br-adjacent CH, δ ~1.9–2.1 ppm for central CH). -NMR will display carbons adjacent to Br at δ ~33 ppm.

- Mass Spectrometry : ESI-MS should reveal a molecular ion peak at m/z 212.97 (CHBrN·HBr) with isotopic splitting patterns characteristic of bromine.

- IR : Stretching vibrations for N–H (3300–3500 cm) and C–Br (550–650 cm) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Precipitation via solvent evaporation (e.g., ethanol or dichloromethane) followed by recrystallization in ethanol/water mixtures (1:3 v/v) is effective. Impurities like unreacted alkylating agents can be removed by washing with cold diethyl ether. For high-purity samples, column chromatography on silica gel (eluent: CHCl/MeOH 9:1) or selective filtration of hydrobromide salts is advised .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the cytotoxic effects of this compound in cancer cell lines?

- Methodological Answer :

Cell Line Selection : Use adherent cancer lines (e.g., KB3-1 cervix carcinoma) due to their sensitivity to alkylating agents .

Dosing Protocol : Prepare a logarithmic dilution series (e.g., 1–100 µg/mL) in culture media. Include controls (vehicle-only and positive controls like cisplatin).

Endpoint Assays : Measure cell viability via MTT assay after 48-hour exposure. Calculate IC using nonlinear regression (e.g., GraphPad Prism).

Data Validation : Repeat experiments in triplicate and confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What analytical methods are suitable for detecting and quantifying impurities in this compound samples?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient elution (5–95% B over 20 minutes) at 1 mL/min. Detect at 210 nm.

- LC-MS/MS : Quantify trace impurities like unreacted 3-bromopropylamine using multiple reaction monitoring (MRM) transitions.

- Reference Standards : Compare retention times and spectra against certified impurities (e.g., N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide) .

Q. How does the bromopropyl moiety influence the compound's reactivity in nucleophilic substitution reactions, and what mechanistic studies can elucidate this behavior?

- Methodological Answer : The primary bromide in the bromopropyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols). To study kinetics:

Substrate Screening : React with varying nucleophiles (e.g., sodium azide, potassium thiocyanate) in DMF at 25°C.

Rate Monitoring : Use -NMR to track bromide displacement (disappearance of δ ~3.4 ppm CH-Br signal).

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to analyze transition-state geometries and charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.